N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12ClF3N4O and its molecular weight is 380.76. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's chemical formula is C21H14ClF3N4O3, and it features a triazole ring that contributes to its pharmacological properties. The presence of the chlorophenyl and trifluoromethyl groups enhances its biological activity by modifying its interaction with biological targets.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. Studies indicate that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | 8 µg/mL |
Other Triazole Derivatives | Various | Ranges from 4 to 32 µg/mL |
These results suggest that this compound has promising antimicrobial potential comparable to other known triazole derivatives .
Anticancer Activity
Recent research has highlighted the anticancer properties of triazole derivatives. The compound has shown cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- OVCAR-3 (ovarian cancer)
In vitro studies demonstrated that the compound exhibited IC50 values below 10 µM against these cell lines, indicating potent anticancer activity.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.0 |
HCT-116 | 7.0 |
OVCAR-3 | 8.5 |
These findings suggest that this compound could serve as a lead candidate for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has also been explored. This compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. Mechanistic studies revealed that it may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of triazoles:
- Study on Antimicrobial Properties : A recent publication evaluated various triazole derivatives for their antimicrobial efficacy against clinical strains of bacteria and fungi. The study found that compounds similar to this compound exhibited notable antibacterial activity with MIC values significantly lower than those of standard antibiotics .
- Cytotoxicity Assessment : A comparative study involving multiple cancer cell lines indicated that the compound showed superior cytotoxicity compared to traditional chemotherapeutics at similar concentrations . This positions it as a potential candidate for further pharmacological exploration.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c1-10-15(16(26)22-13-7-5-12(18)6-8-13)23-24-25(10)14-4-2-3-11(9-14)17(19,20)21/h2-9H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDBAVYQJCNPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.